molecular formula C143H244N50O42S4 B7909928 Nesiritide

Nesiritide

Cat. No.: B7909928
M. Wt: 3464.0 g/mol
InChI Key: HPNRHPKXQZSDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nesiritide, also known as Brain Natriuretic Peptide-32 (human), is a synthetic recombinant form of the endogenous 32-amino acid human B-type natriuretic peptide (hBNP) . As a potent agonist of natriuretic peptide receptors (NPRs), it binds with high affinity to the NPR-A receptor with a Kd of 7.3 pM and the NPR-C receptor with a Kd of 13 pM . This binding activates particulate guanylate cyclase, leading to increased intracellular concentrations of cyclic guanosine monophosphate (cGMP) . The primary research applications of this compound are centered on studying this cGMP-mediated signaling pathway and its resulting biological effects, which include vascular smooth muscle relaxation (vasodilation), natriuresis, and diuresis . Furthermore, its role in the counter-regulation of the renin-angiotensin-aldosterone system (RAAS) and adrenergic systems makes it a valuable tool for cardiovascular research, particularly in models of heart failure . The compound is supplied as a white to off-white solid powder with a molecular formula of C143H244N50O42S4 and a molecular weight of 3464.05 g/mol . It is highly soluble in water, with solubility rated at ≥ 40 mg/mL . This compound is for research purposes only and is not intended for diagnostic or therapeutic uses. It must not be used for human consumption.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[6-amino-2-[[52-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-butan-2-yl-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C143H244N50O42S4/c1-13-76(10)112-137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)69-238-239-70-101(172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194)133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(33-23-45-158-140(149)150)118(213)173-81(30-17-20-42-144)119(214)178-88(40-50-236-11)123(218)183-93(56-109(206)207)128(223)176-86(125(220)192-112)36-26-48-161-143(155)156/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNRHPKXQZSDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C143H244N50O42S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124584-08-3
Record name Nesiritide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04899
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Molecular Mechanisms of Action of Nesiritide

Engagement with the Natriuretic Peptide Receptor System

Nesiritide exerts its effects by acting as an agonist on the natriuretic peptide receptors (NPRs), a family of transmembrane receptors found on various cell types, including vascular smooth muscle and endothelial cells medchemexpress.comdrugbank.comoup.commedchemexpress.comrxlist.com. Three main subtypes of NPRs have been identified: NPR-A (also known as particulate guanylyl cyclase A or GC-A or NPR1), NPR-B (particulate guanylyl cyclase B or GC-B or NPR2), and NPR-C (NPR3) nih.govoup.commedchemexpress.com.

Binding Affinity and Specificity for Particulate Guanylyl Cyclase A (pGC-A/NPR-A)

This compound's primary mechanism involves binding to and activating the particulate guanylyl cyclase A (pGC-A), or NPR-A drugbank.comrxlist.commedscape.comebi.ac.ukcancer.govahajournals.org. This receptor is a single-pass transmembrane protein with an extracellular ligand-binding domain, a single transmembrane segment, and intracellular kinase homology and guanylyl cyclase domains oup.com. Upon binding of this compound to the extracellular domain, a conformational change occurs that activates the intracellular guanylyl cyclase domain ahajournals.org.

Studies have demonstrated a high binding affinity of this compound for the NPR-A receptor. A reported dissociation constant (Kd) for this compound binding to NPR-A is 7.3 pM medchemexpress.commedchemexpress.com. This high affinity indicates a strong and specific interaction, facilitating the activation of the receptor's enzymatic activity medchemexpress.commedchemexpress.com.

Comparative Receptor Interactions within the Natriuretic Peptide Family

The natriuretic peptide family comprises ANP, BNP (the endogenous counterpart of this compound), and CNP nih.govoup.compsu.edu. These peptides exhibit distinct preferences for the NPR subtypes. NPR-A is the primary receptor for ANP and BNP, while NPR-B is the main receptor for CNP nih.govoup.compsu.edunih.gov. NPR-C, although binding all three peptides, functions predominantly as a clearance receptor nih.govoup.compsu.eduresearchgate.net.

Comparative binding studies highlight the differential affinities of these peptides for NPR-A. ANP generally displays a higher affinity for NPR-A than BNP. For instance, a Kd of 1.6 pM has been reported for ANP binding to NPR-A, compared to 7.3 pM for BNP (this compound) cardiolatina.com. The relative affinity of the natriuretic peptides for NPR-A is typically ordered as ANP > BNP >> CNP researchgate.net. For NPR-B, the binding preference is CNP >> ANP > BNP psu.eduresearchgate.net. NPR-C shows affinity for all three, with a general order of ANP > CNP = BNP researchgate.net.

Here is a comparative overview of natriuretic peptide receptor binding preferences:

Receptor SubtypePrimary LigandsBinding Affinity OrderPrimary Function
NPR-A (GC-A)ANP, BNP (this compound)ANP > BNP >> CNPGuanylyl cyclase activity, cGMP generation
NPR-B (GC-B)CNPCNP >> ANP > BNPGuanylyl cyclase activity, cGMP generation
NPR-C (NPR3)ANP, BNP, CNPANP > CNP = BNPPeptide clearance, potential signaling functions

Role of Natriuretic Peptide Clearance Receptor (NPR-C) in Peptide Regulation

The NPR-C receptor, also known as the clearance receptor, plays a crucial role in regulating the bioavailability and activity of natriuretic peptides nih.govoup.compsu.eduresearchgate.net. Unlike NPR-A and NPR-B, NPR-C lacks the intracellular guanylyl cyclase domain and therefore does not directly mediate cGMP production nih.govoup.com. Its primary function is to bind natriuretic peptides and facilitate their removal from circulation through receptor-mediated internalization and subsequent lysosomal degradation fda.govnih.govoup.comresearchgate.netcfrjournal.com.

This compound also binds to the NPR-C receptor, with a reported Kd value of 13 pM medchemexpress.commedchemexpress.com. This binding contributes to the clearance of this compound from the systemic circulation, thereby influencing its half-life and the duration of its effects fda.gov. However, the therapeutic actions of this compound are primarily attributed to its agonist activity at NPR-A drugbank.comrxlist.commedscape.comebi.ac.ukcancer.gov.

Intracellular Signal Transduction Pathways

The activation of NPR-A by this compound initiates a key intracellular signaling cascade involving the generation of a second messenger molecule.

Guanylate Cyclase-Mediated Cyclic GMP (cGMP) Generation

The binding of this compound to the extracellular domain of NPR-A activates the receptor's intrinsic guanylyl cyclase catalytic domain located on the intracellular side of the membrane fda.govdrugbank.comrxlist.commedscape.comebi.ac.ukcancer.govahajournals.orgresearchgate.net. This enzymatic activity catalyzes the conversion of intracellular guanosine (B1672433) triphosphate (GTP) into cyclic guanosine monophosphate (cGMP) fda.govdrugbank.comrxlist.commedscape.comcancer.govahajournals.orgresearchgate.net. The resulting increase in intracellular cGMP concentration is a pivotal event in the signal transduction pathway initiated by this compound fda.govdrugbank.comrxlist.commedscape.comcancer.govahajournals.orgresearchgate.net. cGMP then acts as a second messenger, mediating a variety of downstream cellular responses fda.govdrugbank.comrxlist.commedscape.comcancer.govahajournals.orgthermofisher.com.

cGMP-Dependent Protein Kinase (PKG) Activation and Substrate Phosphorylation

The elevated intracellular levels of cGMP directly activate cGMP-dependent protein kinase (PKG), also known as Protein Kinase G researchgate.netthermofisher.comahajournals.org. PKG is a key effector enzyme in the natriuretic peptide signaling pathway researchgate.netthermofisher.comahajournals.org. Upon activation by cGMP, PKG phosphorylates specific serine and threonine residues on various target proteins within the cell thermofisher.comahajournals.org.

Here is a simplified overview of the intracellular signaling pathway activated by this compound:

StepDescriptionKey Molecules Involved
1. Receptor BindingThis compound binds to NPR-A on target cell surface.This compound, NPR-A
2. Enzyme ActivationBinding activates the guanylyl cyclase domain of NPR-A.NPR-A (Guanylyl Cyclase)
3. Second Messenger GenerationGuanylyl cyclase catalyzes the conversion of GTP to cGMP.GTP, cGMP, Guanylyl Cyclase
4. Downstream Kinase ActivationIncreased cGMP levels activate cGMP-dependent protein kinase (PKG).cGMP, PKG
5. Substrate PhosphorylationPKG phosphorylates various intracellular proteins.PKG, various protein substrates
6. Physiological EffectsPhosphorylation leads to cellular responses (e.g., smooth muscle relaxation).Phosphorylated proteins, cellular machinery

Regulation of cGMP Levels by Phosphodiesterases (PDEs) (e.g., PDE2, PDE3, PDE5)

While the primary mechanism of cGMP elevation by this compound involves stimulating its production via guanylate cyclase, the intracellular levels of cGMP are also regulated by phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, including cGMP, thereby terminating their signaling. Different PDE isoforms exhibit varying substrate specificities and tissue distributions.

Neurohumoral Counter-Regulation by this compound

A significant aspect of this compound's therapeutic effect lies in its ability to counter-regulate the activation of detrimental neurohumoral systems that are typically upregulated in conditions like heart failure. wikipedia.orgmedscape.comdrugbank.com

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The Renin-Angiotensin-Aldosterone System (RAAS) is a key neurohormonal pathway involved in regulating blood pressure and fluid balance. In heart failure, the RAAS becomes chronically activated, leading to vasoconstriction, sodium and water retention, and maladaptive cardiac remodeling. sci-hub.semedscape.com this compound has been shown to suppress the activity of the RAAS. nih.govmedscape.comnih.govsci-hub.seispub.comoup.comahajournals.orgnih.gov Studies have observed that this compound administration leads to a decrease in plasma levels of renin and aldosterone (B195564). medscape.comsci-hub.seoup.comhsforum.com This inhibitory effect on the RAAS contributes to this compound's vasodilatory and natriuretic effects. nih.govoup.com

Research findings have demonstrated reductions in plasma aldosterone levels in patients receiving this compound compared to placebo. medscape.comoup.com One study reported a decrease in plasma aldosterone over a 6-hour period in patients who received this compound, while levels increased in the placebo group. oup.com Another study noted reductions in both plasma noradrenaline and aldosterone in patients with acute heart failure who received a 4-hour infusion of BNP (this compound) compared to placebo. oup.com

Modulation of Endothelin-1 (B181129) and Norepinephrine (B1679862) Levels

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that is often elevated in heart failure and contributes to increased vascular resistance and maladaptive remodeling. medscape.comscielo.br Norepinephrine is a key neurotransmitter of the sympathetic nervous system, and its levels are typically elevated in heart failure. sci-hub.semedscape.com this compound has been shown to modulate the levels of both ET-1 and norepinephrine. wikipedia.orgmedscape.comnih.govdrugbank.comsci-hub.senih.govhsforum.comnih.govscielo.brjacc.org

Administration of this compound has been associated with reduced plasma levels of endothelin-1 in patients with decompensated heart failure. medscape.comoup.comhsforum.comscielo.brjacc.orgnih.gov This effect contributes to this compound's vasodilatory properties and its ability to counteract the vasoconstrictive effects of ET-1. medscape.comnih.gov Furthermore, this compound has been demonstrated to reduce circulating norepinephrine levels. medscape.comsci-hub.seoup.comnih.govhsforum.comjacc.org These reductions in ET-1 and norepinephrine levels are likely due to a combination of direct and indirect effects of this compound. medscape.com

Research findings illustrating the impact of this compound on neurohormonal markers are presented below:

NeurohormoneEffect of this compound AdministrationObserved Change (vs. Baseline or Placebo)Source Indices
AldosteroneSuppression/ReductionDecreased plasma levels medscape.comsci-hub.seoup.comhsforum.com
ReninSuppressionInhibition of secretion nih.govmedscape.comoup.comhsforum.commedscape.com
NorepinephrineLowering/ReductionReduced circulating levels medscape.comsci-hub.seoup.comnih.govhsforum.comjacc.org
Endothelin-1Suppression/ReductionReduced plasma levels medscape.comoup.comhsforum.comscielo.brjacc.orgnih.gov

Research Finding Example:

A study reported that over a 6-hour period, plasma aldosterone levels decreased in patients who received this compound, but increased in those assigned to placebo (P=0.03). oup.com Another study noted reductions in plasma noradrenaline and aldosterone in patients with acute heart failure who received a 4-hour infusion of BNP compared with those who received placebo. oup.com Reduced plasma endothelin-1 levels compared with baseline were also observed in patients treated for 24 hours with intravenous this compound. oup.com

Physiological and Cellular Effects of Nesiritide

Hemodynamic and Vascular Remodeling Modulation

Nesiritide's influence on the cardiovascular system includes significant hemodynamic alterations and modulation of vascular remodeling processes.

Mechanisms of Balanced Arterial and Venous Vasodilation

This compound promotes vasodilation in both arterial and venous vascular beds, contributing to a balanced reduction in preload and afterload. ispub.comdrugbank.comsci-hub.secvphysiology.comnih.govnih.gov This balanced vasodilation is primarily mediated by the binding of this compound to the particulate guanylate cyclase-A (GC-A), or natriuretic peptide receptor-A (NPR-A), on vascular smooth muscle and endothelial cells. ispub.comnih.govoup.comdrugbank.comahajournals.orgcfrjournal.comsci-hub.sehmpgloballearningnetwork.com This binding increases intracellular concentrations of cGMP, which acts as a second messenger to induce smooth muscle cell relaxation. ispub.comnih.govdrugbank.comahajournals.orgahajournals.orgsci-hub.se this compound has been shown to relax isolated human arterial and venous tissue preparations that were precontracted with vasoconstrictors such as endothelin-1 (B181129) or phenylephrine (B352888). drugbank.com The mechanism of systemic vasodilation involves NP receptor-mediated elevations in vascular smooth muscle cGMP and attenuation of sympathetic vascular tone. cvphysiology.com this compound may also contribute to vasodilation by inhibiting the production of vasoconstrictive peptides like endothelin-1. oup.comsci-hub.se

Direct Relaxation of Vascular Smooth Muscle Tissues

This compound directly relaxes vascular smooth muscle tissues through the activation of the NPR-A/cGMP pathway. ispub.comnih.govdrugbank.comahajournals.org This leads to increased intracellular cGMP, which mediates the smooth muscle relaxant effect. drugbank.comahajournals.org Studies using isolated human arterial and venous tissue preparations precontracted with agents like endothelin-1 or phenylephrine have demonstrated this direct relaxation effect. drugbank.comahajournals.org

Influence on Coronary Vasculature and Myocardial Oxygen Uptake

This compound exerts vasodilator effects on both coronary conductance and resistance arteries. ahajournals.orgahajournals.orgnih.govahajournals.org Studies have shown that intravenous administration of this compound can increase coronary artery diameter and blood flow while decreasing coronary resistance. ahajournals.orgahajournals.orgnih.govahajournals.org Despite a decrease in coronary perfusion pressure, coronary artery blood flow is increased, coronary resistance is decreased, and myocardial oxygen uptake is decreased during this compound infusion. ahajournals.orgahajournals.orgnih.govahajournals.org This suggests favorable effects on coronary hemodynamics and myocardial metabolism. ahajournals.org

Here is a data table summarizing findings on coronary vasculature effects:

ParameterBaseline (mean ± SD)30 Minutes (mean ± SD)P-valueSource
Coronary Artery Diameter (mm)2.6 ± 0.83.0 ± 0.80.007 ahajournals.orgnih.gov
Coronary Blood Flow (%)-+35%0.007 ahajournals.orgnih.gov
Coronary Resistance (%)--23%0.036 ahajournals.orgnih.gov
Myocardial Oxygen Uptake (%)--8%0.043 ahajournals.orgnih.gov

Anti-Fibrotic and Anti-Remodeling Cellular Pathways

This compound and endogenous natriuretic peptides have demonstrated anti-fibrotic and anti-remodeling properties. oup.comnih.govnih.govnih.govfarmaciajournal.comnih.govtandfonline.com These effects include the inhibition of DNA synthesis and proliferation of cardiac fibroblasts, which are key cells involved in myocardial fibrosis. oup.com BNP has been shown to inhibit de novo collagen synthesis and stimulate the expression of matrix metalloproteinases, enzymes that degrade collagen and play a role in ventricular remodeling. oup.com Natriuretic peptides can also suppress cardiomyocyte growth and have direct anti-apoptotic actions in cardiomyocytes. nih.gov These anti-remodeling mechanisms are thought to involve cardiac unloading via cardiorenal actions, anti-aldosterone effects, and direct actions on endothelial cells and cardiac fibroblasts. oup.com The CNP/NPR-B/cGMP pathway also possesses beneficial anti-remodelling characteristics, such as the inhibition of fibrosis and smooth muscle cell proliferation, along with the facilitation of angiogenesis. farmaciajournal.comnih.gov

Renal Physiological Responses

This compound influences renal function through several mechanisms, promoting natriuresis (increased sodium excretion) and diuresis (increased fluid excretion). ispub.comnih.govdrugbank.comnih.govsci-hub.secvphysiology.comnih.govnih.govahajournals.orgoup.com These renal effects are mediated by the activation of NPR-A receptors in the kidneys. nih.govcvphysiology.com Natriuretic peptides affect the kidneys by increasing glomerular filtration rate (GFR) and filtration fraction, which contributes to increased sodium and fluid excretion. cvphysiology.com They also decrease renin release, leading to reduced circulating levels of angiotensin II and aldosterone (B195564). ispub.comnih.govoup.comsci-hub.secvphysiology.comahajournals.orgoup.com This inhibition of the RAAS further promotes natriuresis and diuresis and contributes to systemic vasodilation. ispub.comnih.govoup.comdrugbank.comsci-hub.secvphysiology.comahajournals.orgoup.com Unlike some conventional diuretics, the renal effects of natriuretic peptides are potassium sparing. cvphysiology.com this compound's renal hemodynamic effects may involve reducing efferent arteriolar vasoconstriction, which could augment GFR and filtration fraction. sci-hub.se Studies have shown that this compound can suppress aldosterone production. ispub.comoup.comnih.govahajournals.orgoup.com

Here is a data table illustrating the effect of low-dose this compound on aldosterone and cGMP levels in patients with acute myocardial infarction:

ParameterGroupBaseline (mean ± SEM)End of Infusion (mean ± SEM)P-valueSource
Plasma cGMP (pmol/ml)0.006 mg/kg/min5.5 (1)8.6 (1)<0.05 nih.gov
Plasma cGMP (pmol/ml)0.003 mg/kg/min-5.5 (1)- nih.gov
Plasma Aldosterone (ng/dl)0.006 mg/kg/min8.0 (2)4.6 (1)<0.05 nih.gov
Plasma Aldosterone (ng/dl)0.003 mg/kg/min--- nih.gov

Note: The interactive nature of the tables is represented here by the markdown format.

Induction of Natriuresis and Diuresis

This compound promotes natriuresis (increased sodium excretion) and diuresis (increased urine output) by counteracting the effects of the renin-angiotensin-aldosterone system (RAAS). Current time information in Chatham County, US.wikipedia.org This action is mediated by the binding of this compound to natriuretic peptide receptors in the kidneys, which activates particulate guanylate cyclase and elevates intracellular cGMP levels. Current time information in Chatham County, US.wikipedia.org The resulting biochemical cascade facilitates the excretion of sodium and water. wikipedia.org

Research findings on the extent of natriuresis and diuresis with this compound have shown variability across studies, potentially influenced by patient population and dosage. Some studies have demonstrated increased urine output and sodium excretion. giapreza.com However, other investigations, particularly in patients with renal insufficiency or those receiving lower doses, have not consistently shown a significant increase in urine output or sodium excretion compared to placebo. wikipedia.orgwikipedia.orgatamanchemicals.comnih.gov

Effects on Glomerular Filtration Rate and Renal Blood Flow

This compound can influence glomerular filtration rate (GFR) and renal blood flow. Mechanistically, it is understood to potentially increase GFR by inducing vasodilation of afferent arterioles and vasoconstriction of efferent arterioles within the glomerulus, thereby increasing filtration pressure. wikipedia.org

Despite this proposed mechanism, clinical studies evaluating the effects of this compound on renal hemodynamics have yielded conflicting results. Some studies in patients with heart failure and renal dysfunction found no significant difference in GFR or effective renal plasma flow when comparing this compound to placebo. wikipedia.orgwikipedia.orgatamanchemicals.comnih.govnih.gov For instance, a study involving patients with decompensated heart failure and worsened renal function reported no statistically significant differences in GFR or effective renal plasma flow over a 24-hour period between this compound and placebo groups. wikipedia.orgatamanchemicals.com The mean 24-hour urine output was similar between the placebo (113 ± 51 mL/h) and this compound (110 ± 56 mL/h) groups, as was the GFR (placebo: 40.9 ± 25.9 mL/min; this compound: 40.9 ± 25.8 mL/min). wikipedia.orgatamanchemicals.com Some evidence suggests that this compound-induced reductions in systemic blood pressure could potentially lead to decreased renal perfusion pressure, which might negatively impact renal blood flow and GFR. wikipedia.org

Table 1: Renal Hemodynamic and Excretory Effects of this compound vs. Placebo (Example Data)

ParameterPlacebo (Mean ± SD)This compound (Mean ± SD)p-value
24-hour Urine Output (mL/h)113 ± 51110 ± 560.72 nih.gov
24-hour GFR (mL/min)40.9 ± 25.940.9 ± 25.8Not significant wikipedia.orgatamanchemicals.com
24-hour ERPF (mL/min)160 ± 66143 ± 650.10 wikipedia.org

Note: Data extracted from a study in patients with decompensated heart failure and worsened renal function. wikipedia.orgatamanchemicals.comnih.gov

Modulation of Renal Tubular Transport Processes

Beyond glomerular effects, this compound also directly influences renal tubular function. It has been shown to inhibit sodium reabsorption in segments of the nephron, specifically the proximal tubule and collecting duct. wikipedia.org Furthermore, this compound can counteract the effects of vasopressin, the antidiuretic hormone, thereby promoting the excretion of free water. wikipedia.org

Broader Cellular and Metabolic Impacts

Natriuretic peptides, including BNP, of which this compound is a recombinant form, have recognized roles extending beyond cardiovascular and renal regulation to influence broader cellular and metabolic processes, particularly concerning energy homeostasis and adipose tissue function. nih.govguidetopharmacology.orgnih.govnih.govfishersci.fifishersci.fi

Regulation of Energy Homeostasis and Adipose Tissue Lipolysis

Natriuretic peptides play a role in the regulation of lipid metabolism, notably through their control of fatty acid mobilization from adipocytes. nih.govguidetopharmacology.orgfishersci.fifishersci.fi Both atrial natriuretic peptide (ANP) and BNP are known to stimulate lipolysis in isolated human fat cells. guidetopharmacology.orgfishersci.fifishersci.fi This lipolytic effect is mediated through the activation of the natriuretic peptide receptor A (NPR-A), which leads to an increase in intracellular cGMP. guidetopharmacology.orgfishersci.fifishersci.fi The downstream signaling pathway involves the activation of cGMP-dependent protein kinase I (cGK-I), which phosphorylates key proteins such as perilipin-A and hormone-sensitive lipase (B570770) (HSL). guidetopharmacology.orgfishersci.fi Phosphorylation of perilipin-A facilitates the access of activated HSL to lipid droplets, promoting the hydrolysis of triglycerides into free fatty acids and glycerol (B35011). guidetopharmacology.orgfishersci.fi this compound, as recombinant human BNP, has been demonstrated to induce lipolysis. nih.gov

Influence on Adipokine and Cytokine Secretion

Natriuretic peptides can modulate the secretory activity of adipose tissue, influencing the release of various adipokines and cytokines. This modulation occurs via the cGMP/cGK-I signaling pathway. fishersci.fi Studies indicate that NPs can enhance the secretion of adiponectin, an adipokine known for its insulin-sensitizing properties, while suppressing the release of leptin. wikipedia.org Research in human adipocytes has specifically shown that natriuretic peptides augment adiponectin production through a cGMP-dependent mechanism. uni.lu Adipose tissue is recognized as an endocrine organ that secretes numerous adipokines and cytokines, and their secretion profiles can be altered in conditions such as obesity and inflammation. guidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.orgidrblab.net

Potential Role in Mitochondrial Biogenesis

Natriuretic peptides have been implicated in influencing mitochondrial function and content in metabolic tissues, including adipocytes and skeletal myocytes. nih.govguidetopharmacology.orgnih.gov They are understood to enhance mitochondrial biogenesis (the process of creating new mitochondria) and improve oxidative capacity in both skeletal muscle and adipose tissue. wikipedia.org In white adipose tissue, the induction of mitochondrial biogenesis by NPs can contribute to the "browning" of adipocytes, potentially increasing energy expenditure and heat production. wikipedia.org The molecular mechanisms underlying this effect involve the activation of signaling molecules such as AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (p38-MAPK), as well as the induction of genes like PGC-1α and PPAR-δ, which are key regulators of mitochondrial biogenesis. wikipedia.orgwikipedia.org Chronic exposure of human primary myotubes to natriuretic peptides has been shown to upregulate the expression of PGC-1α and genes involved in mitochondrial oxidation. nih.gov Furthermore, NP signaling is known to activate PPAR-γ, contributing to enhanced fat oxidation and mitochondrial biogenesis in muscle tissues. wikipedia.org

Table 2: Metabolic Effects of Natriuretic Peptides

Metabolic ProcessEffect of Natriuretic PeptidesMediating PathwayKey Molecules Involved
Adipose Tissue LipolysisStimulation of fatty acid and glycerol releaseNPR-A/cGMP/cGK-IPerilipin-A, Hormone-sensitive lipase (HSL)
Adipokine SecretionIncreased Adiponectin, Decreased LeptincGMP-dependentAdiponectin, Leptin
Mitochondrial BiogenesisEnhanced in Adipose Tissue and Skeletal MuscleAMPK/p38-MAPK, cGMP/cGK-IPGC-1α, PPAR-δ, PPAR-γ

Hypothesized Direct Bronchiolar Activity

Experimental studies and clinical observations suggest that this compound may exert a direct effect on bronchioles, potentially leading to bronchodilation nih.govsgul.ac.uk. This hypothesis is supported by findings from studies in both animal models and human subjects.

Research indicates that BNP, the endogenous counterpart to this compound, may act directly on bronchioles, although further studies are needed to fully elucidate the exact mechanisms nih.gov. Studies have documented that the administration of this compound can induce bronchodilation in patients with asthma sgul.ac.ukcore.ac.uk.

One study involving intravenous this compound in patients with asthma reported statistically significant increases in both forced expiratory volume in 1 second (FEV1) and forced vital capacity (FVC) after 180 minutes of infusion nih.govimpactfactor.org. FEV1 increased to 2.41 L and FVC to 3.65 L impactfactor.org. This suggests a potential beneficial effect on respiratory function in this population core.ac.uk.

The mechanism underlying this hypothesized bronchodilator effect is thought to involve the activation of natriuretic peptide receptor type-A (NPR-A), which leads to an increase in the second messenger cyclic GMP (cGMP) sgul.ac.ukatsjournals.orgatsjournals.org. This signaling pathway can ultimately result in the relaxation of smooth muscle cells, including those in the airways atsjournals.orgdrugbank.com. Additionally, it has been suggested that BNP's ability to improve lung function in vivo might be related to other effects, such as the reduction of airway microvascular leakage and plasma exudation into the airway sgul.ac.uk.

While some in vitro studies on isolated human bronchi have shown limited or weak relaxant responses to BNP, this discrepancy with in vivo findings of bronchodilation in asthmatic patients might be explained by indirect mechanisms or interactions with other cell types, such as bronchial epithelial cells sgul.ac.ukatsjournals.orgatsjournals.org. Research suggests that bronchial epithelium may regulate BNP-induced relaxant activity through an autocrine loop involving the nitric oxide (NO)/cGMP pathway in airway smooth muscle cells sgul.ac.uk. BNP may also modulate human bronchial tone independently of the parasympathetic system, potentially having a relevant influence on small airways where vagal innervation is less significant sgul.ac.uk.

Further research is required to definitively confirm the direct mechanisms of this compound on bronchioles and to explore its potential therapeutic role in obstructive pulmonary disorders nih.govsgul.ac.uk. While studies have investigated this compound in the context of heart failure, its effects specifically in patients with conditions like COPD have not been extensively studied sgul.ac.ukcore.ac.uk.

Pulmonary Function Changes After this compound Infusion in a Study of Asthmatic Patients

ParameterBaseline (L)180 Minutes Post-Infusion (L)p-value
FEV1-2.410.012 nih.gov
FVC-3.650.017 nih.gov

Note: Baseline values for FEV1 and FVC were not available in the provided text snippets for direct comparison in the table, but the text indicates statistically significant increases from baseline.

Biosynthesis, Production, and Analytical Characterization

Recombinant Production Methodologies for Nesiritide

This compound is primarily produced using recombinant DNA technology. reliasmedia.comsioc-journal.cnsioc-journal.cn This biological method, while potentially time-consuming compared to chemical synthesis, is a significant route for obtaining pharmaceutical-grade peptide on a large scale. sioc-journal.cnsioc-journal.cn

Escherichia coli (E. coli) is a commonly used host system for the recombinant production of this compound. reliasmedia.comfda.gov One strategy to overcome issues like peptide instability and proteolytic degradation in E. coli is the expression of this compound as a fusion protein. researchgate.net This involves linking the this compound sequence to an unrelated carrier protein or "fusion partner". researchgate.net For instance, a synthetic cDNA construct of this compound has been used to generate a fusion protein incorporating an affinity handle and a segment of β-galactosidase. researchgate.netproquest.com This fusion protein was observed to be expressed predominantly in inclusion bodies, constituting approximately 20% of the total cellular protein. researchgate.netproquest.com

Following expression, downstream processing is crucial for obtaining purified and functional this compound. When expressed in E. coli, particularly in inclusion bodies, proteins often require refolding. elsevier.es Purification of the fusion protein can be achieved through techniques such as Ni-IDA affinity chromatography, leveraging the incorporated affinity handle. researchgate.netproquest.com After purification, renaturation is performed to obtain the correctly folded peptide. researchgate.netproquest.comresearchgate.net The fusion protein is then typically cleaved using a specific enzyme, such as purified recombinant enterokinase, to release the this compound peptide. researchgate.netproquest.comresearchgate.net Further purification steps are necessary to isolate this compound with high purity. These can include pH precipitation/ion exchange chromatography followed by techniques like source phenyl chromatography. researchgate.netproquest.com Through such a process, this compound with a purity exceeding 99% has been obtained. researchgate.netproquest.com

Host Systems and Expression Strategies (e.g., E. coli fusion protein expression)

Chemical Synthesis Approaches for this compound

Chemical synthesis offers an alternative route for producing this compound, providing precision in structural engineering. mdpi.com While recombinant methods are prevalent, chemical synthesis, particularly when combined with ligation techniques, is considered a viable alternative for acquiring pharmaceutical peptides on a large scale. sioc-journal.cnsioc-journal.cnresearchgate.netresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technology in chemical peptide synthesis, allowing for the stepwise addition of amino acid residues to a solid support. nih.govgoogle.com SPPS protocols are employed in the chemical synthesis of this compound. sioc-journal.cnsioc-journal.cnresearchgate.netresearchgate.netgoogle.com This method typically involves coupling amino acids, often with Fmoc (9-fluorenylmethyloxycarbonyl) protection, to a resin. nih.govgoogle.comgoogle.com The Fmoc protecting group is subsequently removed to allow the coupling of the next amino acid in the sequence. google.com This iterative process builds the peptide chain. google.com For this compound synthesis, SPPS can involve the synthesis of intermediate fragments which are then ligated. sioc-journal.cnsioc-journal.cnresearchgate.netresearchgate.netgoogle.com For example, one approach describes synthesizing two intermediates by solid-phase synthesis. google.com

This compound contains a disulfide bond, which requires a cyclization step during or after synthesis to form the correct three-dimensional structure. creative-peptides.com In chemical synthesis, this cyclization can occur via the formation of a disulfide bond between cysteine residues at positions 10 and 26 of the peptide sequence. nih.gov This can be achieved through suitable methods, often involving oxidation. google.com For instance, a disulfide bond exchange reaction between synthesized intermediates can be used to form the intermolecular disulfide bond. google.com Following the formation of the linear peptide chain, cyclization can be performed either on the resin or after cleavage from the resin. google.com Post-synthesis modification procedures may also include the removal of protecting groups used during SPPS and subsequent purification. google.com

Solid-Phase Peptide Synthesis (SPPS) Protocols

Advanced Analytical Characterization of this compound

Advanced analytical techniques are essential for characterizing this compound, confirming its identity, purity, and structural integrity. High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of this compound and identifying related impurities. researchgate.netproquest.comsigmaaldrich.comgoogle.comfda.gov Reverse Phase-HPLC is specifically mentioned in the context of determining this compound purity. researchgate.netproquest.com Chromatographic procedures, including reversed phase high performance liquid chromatography and ion-exchange chromatography, are employed for the purification and analysis of this compound, enabling high purity levels of at least 96%, and preferably at least 99%. google.com

Mass Spectrometry (MS), including techniques like MALDI-TOF mass spectrometry and ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS), is crucial for determining the molecular weight and confirming the amino acid sequence of this compound, as well as for detecting and identifying impurities and degradation products. nih.govimrpress.comahajournals.orgresearchgate.netresearchgate.net MS assays have been developed to quantify active BNP (this compound) and differentiate it from inactive forms. nih.govresearchgate.net These methods can achieve high sensitivity, allowing for the detection of this compound even at low concentrations. ahajournals.orgresearchgate.net For instance, a MS assay coupled with immediate protease inhibition was developed to quantify BNP1-32 (this compound) over a linear range using a labeled recombinant BNP standard. nih.govresearchgate.netresearchgate.net This method allowed for the measurement of plasma this compound concentrations in healthy volunteers during infusion. nih.govresearchgate.net

Analytical methods are specifically developed to identify various forms of impurities, including oxidized and reduced species, which can arise during production and storage. researchgate.netproquest.com

Mass Spectrometry (MS) for Identity and Impurity Profiling

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a crucial technique for confirming the identity of this compound and profiling its impurities. mdpi.comfda.gov This method allows for the determination of the molecular weight of the peptide and the identification of process-related impurities and degradation products based on their molecular and fragmented ion mass spectra. mdpi.comfda.govscirp.org LC-MS/MS can facilitate peak identification and ensure peak purity in chromatographic analysis. fda.gov Impurities in peptide products can arise from variations in amino acid sequences or residues, regardless of whether they are produced by recombinant or synthetic methods. fda.gov Characterization of these impurities, particularly peptide-related impurities, is important for assessing the quality and potential immunogenicity risk of the product. fda.govfda.gov For instance, studies have used ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS/MS) to separate and identify impurities in synthetic peptides. fda.govresearchgate.net This approach can identify impurities even at low abundance, provided they are well-separated chromatographically. researchgate.net

Chromatographic Techniques (e.g., HPLC, SE-HPLC) for Purity and Stability Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for assessing the purity and stability of this compound. researchgate.nethplc.eugoogle.comejgm.co.uk Reversed-phase HPLC (RP-HPLC) is a common method for separating and quantifying the main peptide product from related substances and degradation impurities. researchgate.nethplc.eugoogle.comresearchgate.net Size Exclusion High-Performance Liquid Chromatography (SE-HPLC) is specifically employed to monitor for the presence of aggregates and fragments, which are considered physical impurities. researchgate.netresearchgate.netgoogle.comnih.gov The purity of this compound can be determined by RP-HPLC, with reported purities potentially exceeding 99%. researchgate.netgoogle.combloomtechz.com HPLC methods are validated to ensure their accuracy, precision, and linearity for quantification. ejgm.co.uk Stability studies often involve analyzing samples under various stress conditions (e.g., temperature, pH) using HPLC and SE-HPLC to track the formation and growth of degradation products and aggregates over time. researchgate.netmdpi.comscirp.orgresearchgate.net Orthogonal chromatographic methods using different separation principles may be used to provide a comprehensive impurity profile. fda.gov

Development of High-Specificity Immunoassays for Peptide Quantification

Immunoassays are utilized for the quantification of peptides like this compound, particularly in biological samples. researchgate.netgoogle.com However, standard immunoassays for B-type natriuretic peptide (BNP) can sometimes cross-react with related forms such as proBNP or truncated peptide degradation products, potentially overestimating the amount of biologically active peptide. researchgate.netgoogle.comahajournals.org The development of high-specificity immunoassays aims to reduce this cross-reactivity to accurately quantify the target peptide. google.com While traditional immunoassays are common in clinical settings, techniques like mass spectrometry immunoassay (MSIA) have been developed to specifically capture and quantify endogenous BNP peptides and their fragments with high sensitivity, offering a more precise measurement of active forms. researchgate.netahajournals.org This is particularly relevant when assessing the levels of the active BNP 1-32 form, which corresponds to this compound. researchgate.netahajournals.org

Biophysical Characterization for Conformation and Aggregation

Biophysical characterization techniques are essential for understanding the higher-order structure (conformation) and aggregation state of this compound. researchgate.netrsc.org Techniques such as Fourier transform infrared (FT-IR) spectroscopy and circular dichroism (CD) spectroscopy are used to study the secondary structure and conformational changes of peptides. researchgate.netresearchgate.netrsc.org Changes in conformation, such as the loss of α-helical structure, can make peptides more prone to aggregation. researchgate.netrsc.orgnih.gov Aggregation, the self-association of peptide molecules, is a critical physical instability pathway that can impact the safety and efficacy of peptide therapeutics. nih.govrsc.org Techniques like Size Exclusion Chromatography (SEC), dynamic light scattering (DLS), and static light scattering are employed to detect and characterize aggregates and to monitor aggregation over time under different conditions. researchgate.netnih.govrsc.org These methods help to assess the physical stability of this compound formulations and the impact of factors like pH and excipients on its tendency to aggregate. researchgate.netmdpi.comresearchgate.net

Advanced Research and Engineering of Natriuretic Peptides

Protein Engineering for Novel Peptide Therapeutics

Protein engineering offers powerful strategies to design and create peptide therapeutics with enhanced characteristics compared to naturally occurring peptides. These approaches involve rational design, directed evolution, the incorporation of non-canonical amino acids, and the creation of chimeric or designer peptides. nih.gov

Rational Design and Directed Evolution Principles Applied to Peptides

Rational design in protein engineering involves making specific, calculated changes to a protein's amino acid sequence based on detailed knowledge of its structure and function. patsnap.comwikipedia.org This approach utilizes computational models and existing structural data to predict how modifications will impact properties like stability, specificity, or activity. patsnap.com Rational design is precise but requires a deep understanding of the protein's structure and function, which may not always be available. patsnap.com

Directed evolution, conversely, mimics natural evolution in a laboratory setting. patsnap.comsigmaaldrich.com It involves generating a library of protein variants through random mutations and then selecting those with desired traits through iterative rounds of mutation and selection. patsnap.comsigmaaldrich.com This method is powerful as it does not necessitate prior structural knowledge and can uncover beneficial mutations not predictable by rational design. patsnap.comsigmaaldrich.com However, it can be resource-intensive due to the need for extensive screening. patsnap.com A hybrid approach combining elements of both rational design and directed evolution is often employed to leverage their respective strengths. patsnap.comnih.gov

These principles are applied to natriuretic peptides to engineer variants with improved properties, such as enhanced receptor selectivity or resistance to enzymatic degradation. sci-hub.seoup.com For instance, alanine-scan mutagenesis has been used in rational design to identify residues influencing NPR-A binding in ANP, guiding the design of mini-ANP variants. sci-hub.se Directed evolution using phage display has also been explored to select ANP variants with higher selectivity for NPR-A over NPR-C. sci-hub.se

Incorporation of Non-Canonical Amino Acids for Enhanced Functionality

The incorporation of non-canonical amino acids (ncAAs) into peptides is a strategy used to generate peptidomimetics with improved pharmacokinetic properties and enzymatic stability compared to peptides composed solely of canonical amino acids. creative-peptides.comnih.gov These synthetic or non-genetically encoded amino acids can introduce new chemical and physical properties at specific sites within the peptide sequence during protein translation. creative-peptides.comnih.gov

Replacing natural amino acids with ncAAs can lead to higher activity and increased biological stability by, for example, obstructing hydrolysis by proteases. nih.gov This can involve introducing atypical moieties like D-amino acids or N-alkyl groups, particularly at proteolytic cleavage sites, to prolong the peptide drug's plasma half-life. creative-peptides.comnih.gov The use of β-substituted amino acids, for instance, has been explored to rigidify residues and enhance the activity of peptidomimetics based on natural peptide hormones. nih.gov While promising, the application of ncAA technology in cardiovascular therapy, including for natriuretic peptides, continues to evolve. ahajournals.org

Design of Chimeric and Designer Natriuretic Peptides

The design of chimeric and designer natriuretic peptides represents an innovative therapeutic strategy involving the fusion of structural elements from different peptides to create molecules with novel and potentially more favorable properties than their natural counterparts. thoracickey.comnih.govnih.gov This approach recognizes that peptide therapeutics can offer targeted interactions through well-characterized receptors and pathways, potentially avoiding off-target effects associated with small molecules. thoracickey.com Peptides also possess larger surface areas, which can optimize receptor activation. thoracickey.com

Nesiritide is a recombinant version of endogenous human BNP. nih.govuio.no Its development aimed to utilize the vasodilatory properties of BNP. nih.govpnas.org Beyond recombinant forms like this compound, advances in peptide engineering have led to the investigation of novel designer natriuretic peptides. thoracickey.comnih.gov

An example of a designer natriuretic peptide is Cenderitide (CD-NP), a chimeric peptide that fuses the C-terminus of Dendroaspis natriuretic peptide (DNP) with human C-type natriuretic peptide (CNP). sci-hub.sethoracickey.comnih.govuio.no This design aimed to create a peptide that activates both pGC-A (like ANP and BNP) and pGC-B (like CNP) receptors, offering a dual signaling pathway activation. thoracickey.comnih.gov CD-NP has also shown increased resistance to degradation by neprilysin (NEP). thoracickey.com Another approach involves designing peptides based on alternatively spliced isoforms of natriuretic peptides, such as ANX-042, which was designed based on an alternatively spliced transcript of BNP and showed potential for renal protective actions without associated hypotension in studies in dogs. sci-hub.senih.govpnas.org MANP, a designer peptide based on a genomic variant of ANP, was engineered with a novel C-terminal extension rendering it resistant to NEP degradation. nih.gov

Investigation of Natriuretic Peptide System Resistance Mechanisms

Despite the beneficial effects of natriuretic peptides, resistance to their actions can occur, particularly in conditions like severe heart failure. nih.gov Understanding the mechanisms underlying this resistance is crucial for developing more effective therapeutic strategies.

Resistance to BNP is not fully understood but may involve several mechanisms. These include post-translational modifications and alterations in proBNP processing, which could affect the production of the active peptide. nih.gov Downregulation and desensitization of natriuretic peptide receptors, particularly NPR-A, can also contribute to reduced responsiveness. nih.gov Blunted intracellular signaling downstream of receptor activation, such as impaired cyclic guanosine (B1672433) monophosphate (cGMP) production, is another potential mechanism. nih.gov Increased clearance of the active peptide, for example, through enhanced activity of the clearance receptor NPR-C or enzymatic degradation by neprilysin, can also reduce the bioavailability of natriuretic peptides. nih.govportlandpress.commdpi.com Furthermore, resistance may be related to the shortening of the full-length peptide into less biologically effective truncated forms. nih.gov Research into these mechanisms, including interspecies differences in BNP biology, is ongoing to identify potential targets for overcoming resistance. nih.gov

Theoretical Modeling of Peptide-Receptor Interactions and Molecular Dynamics

Theoretical modeling, including molecular docking and molecular dynamics (MD) simulations, plays a crucial role in understanding the interaction between natriuretic peptides and their receptors at an atomic level. nih.govmdpi.com These computational methods provide insights into the binding modes, key interaction residues, and the stability of peptide-receptor complexes. nih.govmdpi.com

Molecular docking is used to predict the preferred orientation and binding affinity of a peptide to its receptor. nih.govmdpi.com MD simulations extend this analysis by simulating the dynamic behavior of the peptide-receptor complex over time, accounting for the flexibility of both molecules in a physiological environment. nih.govmdpi.com This helps validate docking results and assess the stability of the interaction. mdpi.com Studies using these techniques have investigated the binding affinities of various natriuretic peptides and engineered variants to the different natriuretic peptide receptors (NPR-A, NPR-B, and NPR-C). nih.govresearchgate.net For example, molecular docking and MD simulations have been used to study the interaction of Lebetin 2, a snake natriuretic-like peptide, with human NPRs, revealing higher affinity compared to BNP and providing insights into its potential cardioprotective mechanisms. nih.gov These computational approaches are valuable tools in the rational design and evaluation of novel peptide therapeutics by predicting and understanding their interactions with target receptors. mdpi.comnih.gov

Omics-based Approaches in Natriuretic Peptide Research (e.g., Genomic and Proteomic Studies)

Omics-based approaches, such as genomics, proteomics, transcriptomics, and metabolomics, provide comprehensive insights into the molecular landscape related to natriuretic peptides and the natriuretic peptide system. nih.govmdpi.comahajournals.orgnih.gov These technologies allow for the large-scale study of genes, proteins, RNA transcripts, and metabolites, offering a broader understanding of biological processes and identifying potential biomarkers and therapeutic targets. nih.govmdpi.comahajournals.orgnih.gov

Genomics studies, including genome-wide association studies (GWAS) and next-generation sequencing, can identify genetic variants associated with natriuretic peptide levels or their effects, providing insights into individual variations in response. nih.govmdpi.com Functional genomics studies of NPPA and NPPB (genes encoding ANP and BNP) have highlighted their role as biomarkers in heart failure. nih.gov

Proteomics, which involves the large-scale study of proteins, can characterize protein patterns and post-translational modifications related to the natriuretic peptide system. nih.govnih.gov Mass spectrometry is a key technique in proteomics for identifying and characterizing proteins. nih.gov Proteomic approaches have identified potential biomarkers for predicting outcomes in cardiovascular diseases, including heart failure, by revealing distinct protein expression patterns. nih.gov

Transcriptomics analyzes the complete set of RNA transcripts, providing quantitative information about gene expression changes. ahajournals.org This can reveal novel gene regulatory networks related to natriuretic peptide production or signaling. ahajournals.org Metabolomics studies the complete set of small-molecule metabolites, which can reflect downstream effects of natriuretic peptide activity and identify prognostic markers. ahajournals.org

Multi-omics approaches, integrating data from several omics layers, offer a more comprehensive understanding of the complex biological pathways involving natriuretic peptides, potentially identifying novel therapeutic targets and informing personalized treatment strategies. mdpi.comnih.govahajournals.org

Comparative Biochemical and Physiological Studies with Other Natriuretic Peptides

The natriuretic peptide family in mammals includes Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP) ahajournals.orgnih.govnih.gov. These peptides exert their effects primarily by binding to and activating specific transmembrane guanylyl cyclase receptors, Natriuretic Peptide Receptor-A (NPR-A) and Natriuretic Peptide Receptor-B (NPR-B), which leads to the synthesis of intracellular cyclic guanosine monophosphate (cGMP) nih.govnih.govfrontiersin.org. A third receptor, Natriuretic Peptide Receptor-C (NPR-C), lacks guanylyl cyclase activity and is primarily involved in clearing natriuretic peptides from circulation nih.govnih.govfrontiersin.org.

Both ANP and BNP, including its recombinant form this compound, primarily bind to and activate NPR-A, stimulating cGMP production cfrjournal.comnih.govfrontiersin.org. CNP, in contrast, primarily activates NPR-B nih.govnih.govfrontiersin.org. All three peptides (ANP, BNP, CNP) can bind to the NPR-C receptor frontiersin.org.

Comparative studies have investigated the distinct biochemical and physiological profiles of this compound (as a surrogate for BNP) compared to ANP. While both ANP and BNP/nesiritide share core physiological effects such as vasodilation, natriuresis, and diuresis, there are differences in their production sites, circulating levels, half-lives, and potentially their precise impact on various physiological parameters cdnsciencepub.comcfrjournal.comahajournals.orgnih.govfrontiersin.org.

ANP is predominantly secreted from the cardiac atria, while BNP is primarily released from the ventricles, particularly in response to increased myocardial stretch cdnsciencepub.comahajournals.orgfrontiersin.org. In conditions like heart failure, ventricular production of both ANP and BNP increases, with BNP levels often surpassing those of ANP in severe cases cdnsciencepub.comfrontiersin.org.

Regarding receptor interaction, both ANP and BNP/nesiritide activate NPR-A, leading to increased intracellular cGMP, which mediates their downstream effects like smooth muscle relaxation and altered renal tubular function cfrjournal.comnih.govfrontiersin.org.

Physiologically, both ANP and BNP/nesiritide induce vasodilation, reduce cardiac filling pressures (preload), and can decrease systemic vascular resistance (afterload) nih.govcdnsciencepub.comcfrjournal.com. They also promote natriuresis (sodium excretion) and diuresis (water excretion) through effects on the kidneys, including increasing glomerular filtration rate (GFR) and inhibiting tubular sodium reabsorption cdnsciencepub.comnih.govmdpi.com.

Some research suggests potential differences in the magnitude or specific nature of these effects. For instance, while both can increase GFR, some studies on novel natriuretic peptides have compared their GFR-enhancing capabilities to BNP/nesiritide, indicating potential variations nih.gov. Studies have also examined the impact of this compound on renal function in patients with pre-existing renal dysfunction, comparing outcomes to standard therapies or other vasodilators oup.comnih.gov.

Data from comparative studies often focuses on hemodynamic parameters and renal function markers. For example, trials comparing this compound to nitroglycerin in patients with acute decompensated heart failure have assessed changes in pulmonary capillary wedge pressure (PCWP) and systemic vascular resistance nih.govcfrjournal.com. Renal effects are often evaluated by changes in serum creatinine (B1669602), blood urea (B33335) nitrogen (BUN), urine output, and creatinine clearance nih.govnih.gov.

Comparative physiological studies in clinical or animal models provide insight into their functional differences. For example, a meta-analysis comparing ANP (carperitide) or BNP (this compound) infusion in cardiovascular surgery patients reported that both increased urine output and creatinine clearance/GFR and reduced serum creatinine levels nih.gov. Another study in patients with renal insufficiency and decompensated heart failure found that this compound significantly reduced PCWP compared to placebo, with effects on serum creatinine and BUN also noted oup.comnih.gov.

It is important to note that while this compound is the recombinant form of BNP, observed physiological differences in clinical studies comparing this compound to endogenous ANP or BNP levels can be influenced by factors beyond just the intrinsic properties of the peptides, such as dosage, patient population characteristics, and the specific clinical context.

Q & A

Q. What experimental designs are commonly used to evaluate Nesiritide’s efficacy in acute decompensated heart failure (ADHF)?

Randomized controlled trials (RCTs) with double-blind, placebo-controlled protocols are standard. For example, the BELIEVE II trial (phase II) utilized a 72-hour IV infusion of this compound (0.006 µg/kg/min) in patients with ST-elevation myocardial infarction to assess left ventricular remodeling . Key endpoints included LV dimensions, ejection fraction, and mortality. Such designs minimize bias through allocation concealment and blinding of participants/outcome assessors .

Q. What is the recommended dosing protocol for this compound in clinical research?

Dosing typically involves an initial bolus (2 µg/kg) followed by a continuous infusion (0.01 µg/kg/min). Subgroup analyses in meta-analyses highlight dose-dependent effects on renal function, with higher doses correlating with increased serum creatinine (SCr) levels . Researchers must standardize bolus and infusion durations to reduce heterogeneity in outcomes .

Q. How does this compound impact renal function in ADHF patients?

Meta-analyses of RCTs show conflicting results: some report dose-dependent worsening renal function (WRF) (RR 1.14, 95% CI 1.02–1.27), while others find no significant change in SCr or glomerular filtration rate . Methodologically, WRF is defined as a >25% decline in estimated GFR, requiring standardized criteria across trials to reconcile discrepancies .

Advanced Research Questions

Q. How do meta-analyses address contradictions in this compound’s mortality risk across clinical trials?

Fixed- and random-effects models are applied to pooled data. For instance, a meta-analysis of 22 RCTs (n=38,064) found no increased mortality risk (RR 1.04, 95% CI 0.79–1.38) but highlighted heterogeneity in follow-up durations (short-term: 30 days; long-term: >12 months) . Sensitivity analyses and funnel plots (Egger’s test) are critical to assess publication bias and robustness .

Q. What statistical methods are used to analyze cardiovascular adverse events (e.g., hypotension) in this compound trials?

Mantel-Haenszel models calculate relative risks (RR) for binary outcomes (e.g., hypotension: RR 1.76, 95% CI 1.62–1.91). Continuous outcomes (e.g., SCr changes) use inverse variance-weighted mean differences (WMD). Subgroup stratification by dose and sensitivity analysis (excluding outlier studies) enhance reliability .

Q. How can peptide synthesis techniques improve this compound’s pharmacokinetic profile?

Peptide hydrazide ligation enables efficient synthesis of this compound (32-amino-acid BNP), enhancing purity and yield. For example, chemoselective methods like native chemical ligation (NCL) minimize side reactions and improve scalability . Researchers must validate synthetic batches via HPLC and mass spectrometry to ensure bioequivalence .

Q. What methodological challenges arise in assessing this compound’s long-term safety in heart failure trials?

Limited follow-up durations (>12 months) and competing risks (e.g., comorbidities) complicate long-term safety analyses. The ASCEND-HF trial (n=7,141) addressed this with a composite endpoint (30-day mortality/rehospitalization) but found no significant differences (9.4% vs. 10.1%, P=0.31) . Time-to-event analyses (Cox models) and competing risk adjustments are recommended .

Methodological Considerations

Q. How should researchers design trials to minimize bias in this compound studies?

  • Randomization : Use computer-generated sequences with allocation concealment .
  • Blinding : Double-blind protocols for participants and outcome assessors .
  • Endpoint Adjudication : Independent committees to validate clinical outcomes (e.g., WRF, mortality) .

Q. What data extraction protocols ensure rigor in systematic reviews of this compound?

  • Dual Extraction : Two independent reviewers extract data (e.g., SCr, mortality) and resolve discrepancies via consensus .
  • Risk of Bias Assessment : Apply Cochrane criteria (random sequence generation, attrition bias) .
  • Subgroup Analysis : Stratify by dose, comparator (e.g., nitroglycerin vs. placebo), and renal function at baseline .

Q. How can conflicting results on this compound’s renal effects be resolved?

  • Standardized Definitions : Adopt consensus criteria for WRF (e.g., KDIGO guidelines).
  • Dose-Response Analysis : Use meta-regression to model SCr changes against infusion rates .
  • Patient Stratification : Enrich trials with patients at higher risk of renal dysfunction (e.g., baseline eGFR <60 mL/min) .

Tables

Table 1: Key Outcomes from Meta-Analyses of this compound Trials

OutcomeRR/WMD (95% CI)Heterogeneity (I²)Source
Mortality (30-day)1.04 (0.79–1.38)0%
Hypotension1.76 (1.62–1.91)32%
Worsening Renal Function1.09 (0.98–1.21)45%

Table 2: Recommended Methodological Practices for this compound Research

AspectBest PracticeReference
Trial DesignDouble-blind RCT with 30-day composite endpoint
Statistical AnalysisRandom-effects model for heterogeneous data
Safety MonitoringProtocolized SCr and blood pressure tracking

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.